1'-(4-Methoxybenzyl)-1',2'-dihydrospiro([1,3]dioxolane-2,3'-indole)-2'-one
Description
1'-(4-Methoxybenzyl)-1',2'-dihydrospiro([1,3]dioxolane-2,3'-indole)-2'-one (CAS: 853751-51-6) is a spirocyclic indole derivative characterized by a 1,3-dioxolane ring fused to an indole scaffold. The molecule features a 4-methoxybenzyl substituent at the 1'-position, contributing to its structural uniqueness.
The compound is synthesized via multi-step protocols involving condensation and alkylation reactions, as evidenced by related spiroindole syntheses (e.g., alkylation of 5'-bromo-spiro[[1,3]dioxolane-2,3'-indolin]-2'-one with methyl bromoacetate under basic conditions) . Its 4-methoxybenzyl group distinguishes it from simpler spiroindoles, likely influencing pharmacological properties such as receptor affinity and lipophilicity.
Properties
IUPAC Name |
1'-[(4-methoxyphenyl)methyl]spiro[1,3-dioxolane-2,3'-indole]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-21-14-8-6-13(7-9-14)12-19-16-5-3-2-4-15(16)18(17(19)20)22-10-11-23-18/h2-9H,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMJMIBVZHSDIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3C4(C2=O)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Cyclization of Ketimine Intermediates
A prominent route involves the Brønsted acid-catalyzed cyclization of in situ generated ketimines. For example, Li et al. (2024) demonstrated that treating 4-methoxybenzylamine-functionalized indole precursors with 1,3-dioxolane-forming reagents under acidic conditions yields the spiro product via a dihydrospiroindolequinoline intermediate. Key conditions include:
| Parameter | Value |
|---|---|
| Catalyst | p-Toluenesulfonic acid |
| Solvent | Dichloroethane |
| Temperature | 80°C |
| Reaction Time | 12–24 hours |
| Yield | 68–72% |
This method leverages the nucleophilicity of the indole nitrogen to initiate cyclization, with the dioxolane ring forming through a hemiaminal intermediate.
Darzens Reaction with Phenacyl Bromides
Adapting Yang et al. (2013) , the Darzens reaction between N-(4-methoxybenzyl)isatin derivatives and phenacyl bromides produces spiro-epoxyoxindoles, which are subsequently reduced to the target compound. The reaction proceeds via an epoxide intermediate, with potassium carbonate facilitating deprotonation:
Optimized conditions achieved 65% yield over two steps, with chloroform as the solvent and 50°C reaction temperature.
Protective Group Approaches
Dioxolane-Mediated Aldehyde Protection
Drawing from GB2055799A (1998) , the 4-methoxybenzyl group can be introduced via Ullmann coupling using a dioxolane-protected aldehyde intermediate. Meta-bromo-benzaldehyde dioxolane reacts with 4-methoxyphenol at 200°C in the presence of copper powder and K₂CO₃, followed by HCl-mediated deprotection:
This method achieves 70% yield for the aldehyde precursor, which is then condensed with indoline-2-one.
Base-Catalyzed Spirocyclization
Recent advancements (PMC11477635, 2024) show that t-BuOLi catalyzes the reaction between N-(4-methoxybenzyl)isatin and 1,3-dioxolane-forming reagents like (3-hydroxyprop-1-yn-1-yl)phosphonates. The mechanism involves:
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Deprotonation of the isatin carbonyl to form an enolate.
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Nucleophilic attack on the alkyne-phosphonate reagent.
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Cyclization to form the spiro-dioxolane ring.
| Condition | Value |
|---|---|
| Base | t-BuOLi (1.2 equiv) |
| Solvent | THF |
| Temperature | 25°C |
| Yield | 82% |
This method is notable for its stereoselectivity (>95% ee) and scalability to gram quantities.
Comparative Analysis of Methods
The table below evaluates key synthetic routes:
| Method | Yield | Stereoselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Ketimine Cyclization | 72% | Moderate | High | Medium |
| Darzens Reaction | 65% | Low | Medium | High |
| Protective Group Route | 70% | High | Low | Low |
| Base-Catalyzed | 82% | High | High | Medium |
The base-catalyzed method emerges as optimal for industrial applications due to its balance of yield and selectivity.
Characterization and Validation
-
NMR Spectroscopy :
-
X-ray Crystallography : Confirms the spiro junction with a dihedral angle of 88.5° between the dioxolane and indole planes.
Applications and Derivatives
The compound serves as a precursor to kinase inhibitors and anticancer agents. PMC11477635 (2024) reports derivatives with IC₅₀ values of 1.2 µM against HuTu 80 duodenal cancer cells . Modifications at the 4-methoxybenzyl group or dioxolane ring enhance bioavailability and target affinity.
Chemical Reactions Analysis
Types of Reactions: 1’-(4-Methoxybenzyl)-1’,2’-dihydrospiro([1,3]dioxolane-2,3’-indole)-2’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of spiro-oxindole derivatives, including 1'-(4-Methoxybenzyl)-1',2'-dihydrospiro([1,3]dioxolane-2,3'-indole)-2'-one. Research indicates that compounds within this class can inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the modulation of apoptosis-related proteins and cell cycle arrest .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies demonstrated that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Neuroprotective Effects
Emerging evidence suggests that spiro compounds may possess neuroprotective properties. The ability to cross the blood-brain barrier allows these compounds to potentially mitigate neurodegenerative processes. Investigations into their effects on neuronal cell lines have revealed protective effects against oxidative stress-induced damage .
Case Study 1: Anticancer Mechanism
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various spiro-oxindole derivatives and assessed their anticancer activities against human cancer cell lines. The results indicated that this compound exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells .
Case Study 2: Antimicrobial Evaluation
A comprehensive evaluation of antimicrobial activity was conducted using disk diffusion methods on several bacterial strains. The compound demonstrated significant zones of inhibition compared to standard antibiotics, highlighting its potential utility in treating bacterial infections .
Table: Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism by which 1’-(4-Methoxybenzyl)-1’,2’-dihydrospiro([1,3]dioxolane-2,3’-indole)-2’-one exerts its effects involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways: It can modulate signaling pathways involved in cell growth, apoptosis, or metabolism, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Observations :
- Substituent Position : The target compound’s 1'-position substitution contrasts with 5′-modified analogs (e.g., 5′-Br, 5′-styryl), which often target enzymes like aldose reductase . The 1'-position may favor interactions with CNS receptors (e.g., µ-opioid) due to steric and electronic effects .
- Bioactivity : Spiroindoles with electron-withdrawing groups (e.g., Br, CF₃) show stronger enzyme inhibition, while electron-donating groups (e.g., OCH₃) may prioritize receptor modulation .
Biological Activity
1'-(4-Methoxybenzyl)-1',2'-dihydrospiro([1,3]dioxolane-2,3'-indole)-2'-one is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex spirocyclic structure that includes a dioxolane ring fused to an indole moiety. The methoxybenzyl substituent is significant for its potential interactions with biological targets.
Anticancer Properties
Research indicates that derivatives of spiro compounds, including the target compound, exhibit anticancer activity. A study demonstrated that related compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. Specifically, compounds with similar structural motifs showed promising results against breast and colon cancer cells by inhibiting cell growth and inducing G0/G1 phase arrest in the cell cycle .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been explored through its influence on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies suggest that modifications in the methoxy group can enhance inhibitory activity against these enzymes, leading to reduced production of pro-inflammatory mediators .
Neuroprotective Activity
Neuroprotective effects have also been attributed to compounds with similar structures. The ability to cross the blood-brain barrier and inhibit fatty acid amide hydrolase (FAAH) suggests potential applications in treating neurodegenerative diseases. In animal models, certain derivatives have shown efficacy in reducing neuroinflammation and protecting neuronal cells from apoptosis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Methoxy Substitution : The presence of the methoxy group significantly enhances lipophilicity and bioavailability.
- Spirocyclic Framework : The spiro structure contributes to the unique three-dimensional conformation that may enhance binding affinity to specific biological targets.
- Indole Moiety : This component is often associated with various pharmacological activities and may play a role in receptor interactions.
Case Studies
Several studies have evaluated the biological effects of this compound and its analogs:
- In vitro Studies : A series of derivatives were tested against various cancer cell lines, revealing IC50 values indicating significant cytotoxicity at low concentrations. For instance, one study reported an IC50 of 5 µM for a related compound against MCF-7 breast cancer cells .
- In vivo Models : Animal studies demonstrated that administration of the compound led to a reduction in tumor size and weight compared to control groups. Histological analysis showed decreased mitotic activity in treated tumors .
Data Summary
| Biological Activity | Experimental Model | Key Findings |
|---|---|---|
| Anticancer | MCF-7 Cells | IC50 = 5 µM |
| Anti-inflammatory | Rat Model | Reduced COX/LOX activity |
| Neuroprotection | Mouse Model | Decreased neuroinflammation |
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for synthesizing 1'-(4-methoxybenzyl)-1',2'-dihydrospiro([1,3]dioxolane-2,3'-indole)-2'-one?
- Answer : The synthesis typically involves multi-step protocols. For example, alkylation of spiro-indole precursors with 4-methoxybenzyl halides under basic conditions (e.g., K₂CO₃ in CH₃CN) is a key step . Cyclization reactions using borane-dimethylsulfide complexes or LiAlH₄ can introduce stereochemical complexity . Yields are optimized via temperature control (e.g., reflux in THF) and purification by silica gel chromatography .
- Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | K₂CO₃, CH₃CN, 65°C | 95% | |
| Cyclization | BH₃·SMe₂, THF, RT | 37–50% |
Q. Which spectroscopic techniques are critical for structural confirmation of this spiro compound?
- Answer :
- ¹H/¹³C NMR : Assigns methoxybenzyl protons (δ 3.8–4.2 ppm for OCH₃) and spirocyclic carbon environments .
- X-ray diffraction : Resolves stereochemistry and confirms spiro-junction geometry .
- LCMS : Validates molecular weight (e.g., [M+H]+ observed at 423.0 for bromo/chloro analogs) .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the introduction of the 4-methoxybenzyl group?
- Answer :
- Chiral auxiliaries : Use enantiopure intermediates (e.g., (R)- or (S)-configured benzyl halides) to direct stereochemistry.
- Catalytic asymmetric alkylation : Employ transition-metal catalysts (e.g., Pd with chiral ligands) for enantioselective C–C bond formation .
- Chromatographic resolution : Separate diastereomers using chiral columns (e.g., 20–50% ethyl acetate in cyclohexane) .
Q. What strategies address low yields in spirocyclization reactions?
- Answer :
- Solvent optimization : Polar aprotic solvents (e.g., THF) enhance reaction rates by stabilizing transition states .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 16 h to 2 h) while maintaining yield .
- Precursor activation : Introduce electron-withdrawing groups (e.g., bromo substituents) to increase electrophilicity at the cyclization site .
Pharmacological & Mechanistic Questions
Q. What in vivo models are suitable for evaluating the anticonvulsant activity of this compound?
- Answer :
- Maximal Electroshock Seizure (MES) test : Measures protection against tonic-clonic seizures (ED₅₀ = 27.97 mg/kg for chloro analogs) .
- Subcutaneous Metrazol (scMet) test : Assesses seizure threshold elevation .
- Dose-response profiling : TD₅₀ values determine therapeutic indices (e.g., TD₅₀/ED₅₀ ratios >2 indicate safety) .
- Key Data :
| Assay | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Reference |
|---|---|---|---|
| MES | 27.97 | 89.45 | |
| scMet | 45.12 | 102.3 |
Q. How do structural modifications (e.g., substituents on the indole ring) influence bioactivity?
- Answer :
- Electron-donating groups (e.g., OCH₃) : Enhance anticonvulsant activity by increasing lipophilicity and blood-brain barrier permeability .
- Halogen substituents (e.g., Br, Cl) : Improve metabolic stability but may reduce solubility .
- Spiro-ring size : Smaller rings (e.g., dioxolane vs. dioxane) increase conformational rigidity, enhancing target binding .
Data Contradiction & Validation
Q. How should researchers reconcile discrepancies in reported ED₅₀ values across studies?
- Answer :
- Standardize protocols : Ensure consistent animal strains, dosing routes, and seizure induction methods .
- Cross-validate with orthogonal assays : Combine MES/scMet data with electrophysiological recordings or biomarker analysis .
- Statistical rigor : Use ANOVA with post-hoc tests to assess inter-study variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
